Home > Products > Screening Compounds P117332 > 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline
6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline -

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-13473442
CAS Number:
Molecular Formula: C16H24N2
Molecular Weight: 244.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing bicyclic compound that belongs to the class of tetrahydroquinolines. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of new therapeutic agents. The compound's structure features a tetrahydroquinoline core substituted with an ethylpiperidine moiety, which may enhance its bioactivity and solubility properties.

Source

The compound can be synthesized through various chemical methodologies, as detailed in patents and scientific literature. Notably, it has been referenced in patent applications related to novel drug formulations and synthetic processes for producing similar compounds .

Classification

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is classified as an organic compound and more specifically as an alkaloid due to its nitrogen content. It falls under the category of bicyclic amines and is structurally related to other tetrahydroquinoline derivatives that exhibit significant biological activities.

Synthesis Analysis

Methods

The synthesis of 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of appropriate precursors such as amino ketones or aldehydes with piperidine derivatives under acidic or basic conditions.
  2. Reduction Reactions: Starting materials like quinoline derivatives can undergo reduction processes using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the tetrahydroquinoline structure.
  3. Alkylation Reactions: The introduction of the ethylpiperidine group can be performed via alkylation reactions where piperidine is reacted with an ethyl halide under suitable conditions.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline can be represented as follows:

  • Molecular Formula: C_{14}H_{20}N_{2}
  • Molecular Weight: Approximately 220.32 g/mol
  • Structural Features: The compound consists of a tetrahydroquinoline ring fused with a piperidine ring containing an ethyl substituent.

Data

  • SMILES Notation: Cc1cccc2c1c(cn2)CCN(CC)CC
  • InChI Key: A unique identifier for this compound can be generated based on its structural information.
Chemical Reactions Analysis

Reactions

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atoms within the piperidine and tetrahydroquinoline rings can act as nucleophiles in substitution reactions with electrophiles.
  2. Oxidation Reactions: The presence of nitrogen allows for potential oxidation reactions that could modify the structure to yield different derivatives with varied biological activities.
  3. Condensation Reactions: This compound may also undergo condensation reactions with other carbonyl-containing compounds to form more complex structures.

Technical Details

The specifics of these reactions depend on the reaction conditions such as solvent choice, temperature, and presence of catalysts or bases.

Mechanism of Action

Process

The mechanism of action for 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is largely dependent on its interaction with biological targets:

  1. Receptor Binding: The compound may interact with neurotransmitter receptors or enzymes due to its structural similarity to known alkaloids.
  2. Signal Transduction: Upon binding to receptors, it could initiate signal transduction pathways leading to physiological responses relevant to therapeutic effects.

Data

Further studies are required to elucidate the exact mechanisms at a molecular level through techniques such as molecular docking and in vitro assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids and bases; potential for forming salts when reacted with acids.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.

Applications

Scientific Uses

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new medications targeting neurological disorders or other diseases influenced by neurotransmitter systems.
  2. Research Tools: Utilized in studies investigating receptor interactions and biochemical pathways related to piperidine derivatives.
  3. Synthetic Intermediates: Can serve as intermediates in synthesizing more complex molecules within medicinal chemistry research.

The ongoing exploration of this compound's properties and potential applications continues to contribute valuable insights into drug discovery and development processes.

Introduction to Tetrahydroquinoline-Based Pharmacophores

Historical Evolution of 1,2,3,4-Tetrahydroquinoline Derivatives in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold has evolved from a structural curiosity to a privileged pharmacophore in drug discovery. Early interest emerged from natural alkaloids such as vasicine and related derivatives, which demonstrated bronchodilatory and uterotonic activities. By the mid-20th century, synthetic accessibility via Bischler–Nepieralski cyclization or Pictet–Spengler condensation enabled systematic exploration of THQ analogs [1] [9]. The 1980s marked a turning point with the discovery that THQ cores could mimic peptide turn structures, facilitating their application in neurology and oncology. For example, the FDA-approved σ₁ receptor ligand (+)-pentazocine incorporated a THQ-like framework, highlighting its pharmaceutical relevance [8].

Structural diversification accelerated in the 2000s with advances in asymmetric synthesis. Chiral auxiliaries like Andersen reagent ((1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate) enabled enantioselective THQ synthesis, critical for optimizing receptor selectivity [1]. Concurrently, microwave-assisted Pictet–Spengler reactions reduced cyclization times from hours to minutes while improving yields to >95%, as demonstrated in the synthesis of 1-substituted THQ antifungals [1] [9]. The timeline below encapsulates key milestones:

Table 1: Historical Development of THQ-Based Therapeutics

Time PeriodKey AdvancesRepresentative Compounds
1960–1980Isolation of natural THQ alkaloids; Early synthetic methodsVasicine, Galipeine
1980–2000THQ as peptide mimetics; σ receptor ligands(+)-Pentazocine analogs
2000–2020Catalytic asymmetric synthesis; Microwave-assisted cyclizationnNOS inhibitors (e.g., (S)-35); Opioid ligands
2020–PresentSpirocyclic THQ nitroxides; Hybrid pharmacophoresTMEM97 ligands; DNP agents

Role of Tetrahydroquinoline Scaffolds in Targeting Neurological and Inflammatory Pathways

THQ derivatives exert multimodal effects on central nervous system targets through distinct pharmacodynamic mechanisms:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: THQ-based amidines like (S)-35 exhibit sub-micromolar inhibition (IC₅₀ = 23–230 nM) of human nNOS by competitively blocking the L-arginine binding site. The scaffold's planar aromatic region forms π-stacking interactions with Phe584 in the active site, while the basic nitrogen engages Glu592 via salt bridges. This underlies their efficacy in neuropathic pain models, where (S)-35 reversed thermal hyperalgesia at 30 mg/kg (ip) in rat spinal nerve ligation [2].

  • σ Receptor Modulation: Overexpressed σ₁/σ₂ receptors in cancer cells bind THQ conjugates to disrupt Ca²⁺ homeostasis and ER stress responses. THQ-containing σ₂ ligands like SW43 show Kᵢ = 4.1 nM against TMEM97 receptors, inducing apoptosis in breast cancer models independent of p53 status [8].

  • Opioid Receptor Bifunctionality: Hybrid THQ-piperidine peptidomimetics act as μ-opioid receptor (MOR) agonists/δ-opioid receptor (DOR) antagonists. The THQ aromatic system anchors to MOR's transmembrane domain (Tyr148, Trp318), while the C6-piperidine extension sterically occludes DOR activation. This "biased signaling" reduces opioid tolerance while maintaining analgesia, as evidenced by subnanomolar MOR binding (Kᵢ = 0.05–0.23 nM) in THIQ-pendant analogs [3].

Table 2: Target Engagement Profiles of THQ Derivatives

Biological TargetTHQ DerivativeAffinity/PotencyFunctional Outcome
nNOS(S)-35IC₅₀ = 23 nM↓ Thermal hyperalgesia (Chung model)
σ₂/TMEM97SW43Kᵢ = 4.1 nM↑ Caspase-3 activation in MCF-7 cells
μ-Opioid Receptor (MOR)THIQ-Pendant PeptidomimeticKᵢ = 0.05 nMGᵢ-protein bias (β-arrestin recruitment < 10%)
δ-Opioid Receptor (DOR)Same as aboveKᵢ = 3.6 nMAntagonism (IC₅₀ = 1.4 nM)

Rationale for Modifying the 6-Position with Piperidine Derivatives

Strategic functionalization at the THQ C6 position leverages three key physicochemical principles to enhance drug-receptor interactions:

  • Steric Complementarity: Piperidine's chair conformation projects N-substituents equatorially, optimally positioning them to engage auxiliary binding pockets. In MOR agonists, 6-(2-ethylpiperidin-1-yl) groups fill a 5 Å hydrophobic cleft formed by Leu300, Ile322, and Tyr326. Molecular dynamics simulations show ethyl-piperidine derivatives maintain <1.5 Å RMSD during binding, whereas linear chains deviate >3 Å [3].

  • Basic Nitrogen Protonation: Piperidine's pKₐ (~10.5) ensures >95% protonation at physiological pH, enabling ionic bonds with Asp147 in nNOS or Glu172 in σ₁ receptors. Fluorine scan analyses reveal that electron-withdrawing 4-F-piperidine lowers pKₐ to 8.2, reducing nNOS affinity 15-fold (Kᵢ shift from 0.23 to 3.45 nM) [2] [8].

  • Conformational Restriction: Cyclic amines reduce the entropic penalty of binding versus acyclic analogs. In TMV helicase inhibitors, piperidine-containing ferulic acid derivatives (A16) show 46.5% viral inhibition versus 28.3% for diethylamine analogs (A13) at 500 μg/mL. Methyl positioning further modulates activity: 4-methylpiperidine (A16) enhances ATPase inhibition by 27% over 3-methyl isomers due to favorable van der Waals contacts with Ile285 [10].

The 2-ethyl group on piperidine specifically balances lipophilicity (cLogP reduction of 0.8 versus phenyl) and steric bulk. In SAR matrices for opioid ligands, ethyl-substituted THQ-piperidines maintain nM MOR affinity (Kᵢ = 0.22 nM) while reducing cLogP to 3.1, contrasting with benzyl-pendant analogs (cLogP = 4.9). This improves metabolic stability in human microsomal assays (t₁/₂ > 40 min vs. 12 min for benzyl analogs) [3].

Table 3: Impact of C6 Modifications on Pharmacological Properties

C6 SubstituentTarget Affinity (Kᵢ/IC₅₀)cLogPMetabolic Stability (t₁/₂, min)Key Interactions
Piperidine (unsubstituted)MOR: 0.91 nM2.832H-bond to Asp147; π-π stacking
2-Ethylpiperidin-1-ylMOR: 0.22 nM3.1>40Hydrophobic contact with Ile322; Salt bridge
4-Methylpiperidin-1-ylTMV helicase: IC₅₀ = 251 μg/mL2.5Not reportedVan der Waals with Ile285
BenzylMOR: 1.0 nM4.912Cation-π with Tyr326; Moderate H-bonding

Properties

Product Name

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline

IUPAC Name

6-(2-ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C16H24N2/c1-2-14-7-3-4-11-18(14)15-8-9-16-13(12-15)6-5-10-17-16/h8-9,12,14,17H,2-7,10-11H2,1H3

InChI Key

ZYPCBMHDMVCDDU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C2=CC3=C(C=C2)NCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.